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Introduction
DNA fingerprinting, also known as DNA profiling, has revolutionized forensic science by

providing a highly accurate method for identifying individuals based on their unique genetic

makeup.[1][2] This powerful tool analyzes specific regions of Deoxyribonucleic Acid (DNA)

that vary between people.[1] Since its development by Sir Alec Jeffreys in 1984, DNA

fingerprinting has become an indispensable technique in criminal investigations, paternity

testing, and disaster victim identification.[1] Forensic DNA analysis can link suspects to crime

scenes, exonerate the wrongly accused, and identify human remains.[3][4] The process

involves the collection of biological evidence from a crime scene, followed by laboratory

analysis to generate a DNA profile that can be compared to reference samples.[3][5]

This document provides detailed application notes and protocols for the key techniques used in

forensic DNA fingerprinting, designed for researchers, scientists, and professionals in related

fields.

Key Techniques in Forensic DNA Fingerprinting
The primary methods used for DNA fingerprinting in forensic science have evolved over time,

with each offering distinct advantages in terms of sensitivity and discriminatory power. The

main techniques include Restriction Fragment Length Polymorphism (RFLP), Polymerase
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Chain Reaction (PCR)-based methods, particularly Short Tandem Repeat (STR) analysis, and

Mitochondrial DNA (mtDNA) analysis.[3]

Restriction Fragment Length Polymorphism (RFLP)
RFLP was one of the first techniques used for DNA fingerprinting.[6] It relies on variations in the

length of DNA fragments generated by cutting DNA with restriction enzymes.[7] While largely

superseded by more modern techniques, understanding RFLP is important for its historical

significance and foundational principles.

Polymerase Chain Reaction (PCR) and Short Tandem
Repeat (STR) Analysis
PCR is a technique that allows for the amplification of specific DNA sequences, enabling the

analysis of minute or degraded samples.[8][9] This has been a significant advancement in

forensic science.[8] The most common PCR-based method used today is STR analysis.[10]

STRs are short, repeated segments of DNA that vary in length between individuals.[10][11]

Forensic scientists analyze a standardized set of STR loci to create a unique genetic profile.

[11][12] In the United States, the Combined DNA Index System (CODIS) uses a core set of

STR loci for DNA databases.[13][14]

Mitochondrial DNA (mtDNA) Analysis
Mitochondrial DNA is inherited maternally and is present in higher copy numbers in cells

compared to nuclear DNA.[15] This makes mtDNA analysis particularly useful for samples

where nuclear DNA is scarce or degraded, such as in old bones, teeth, and hair shafts.[15][16]

Analysis typically involves sequencing the hypervariable regions (HV1 and HV2) of the

mitochondrial genome.[17][18]

Quantitative Data in Forensic DNA Analysis
The reliability of DNA fingerprinting is underpinned by statistical analysis. Key quantitative

metrics include the sensitivity of the techniques, their success rates on different sample types,

and the statistical probability of a random match.
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Sensitivity and Success Rates of DNA Profiling
Techniques
The amount of DNA required for a successful analysis varies between techniques. Modern

PCR-based methods are significantly more sensitive than the older RFLP method. The success

rate of obtaining a usable DNA profile is also dependent on the type and condition of the

biological sample.
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Technique
Minimum DNA
Input (approximate)

Sample Types Success Rate

RFLP 10-50 ng
High-quality DNA from

blood, semen

Lower, especially with

degraded samples

STR Analysis (PCR)
0.125 ng (125 pg) or

less

Blood, semen, saliva,

hair, touch DNA

High, even with

degraded or low-

quantity samples.

Success rates vary by

sample type:

Wearable items (e.g.,

hats, gloves) can have

a success rate as high

as 76%, while items

like packaging may

have a lower success

rate of around 54%.

[19]

Mitochondrial DNA

Analysis

As low as 2000 copies

of mtDNA

Hairs, bones, teeth,

degraded remains

Can be successful

when nuclear DNA

analysis fails. Next-

generation

sequencing (NGS)

has significantly

increased the success

rate to approximately

90% for recovering full

control region data

from questioned

samples.[20]

CODIS Core Short Tandem Repeat (STR) Loci
The CODIS database utilizes a standardized set of STR loci to ensure consistency and

comparability of DNA profiles across different laboratories. As of 2017, the core loci were

expanded to 20.[5][13]
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Locus Chromosomal Location
Number of Alleles
(Observed in a study of 41
populations)

CSF1PO 5q33.3 10

D3S1358 3p21.31 11

D5S818 5q23.2 11

D7S820 7q21.11 13

D8S1179 8q24.13 12

D13S317 13q31.1 10

D16S539 16q24.1 11

D18S51 18q21.33 19

D21S11 21q21.1 23

FGA 4q28 28

TH01 11p15.5 9

TPOX 2p25.3 9

vWA 12p13.31 13

D1S1656 1q42 13

D2S441 2p14 12

D2S1338 2q35 14

D10S1248 10q26.3 11

D12S391 12p13.1 14

D19S433 19q12 15

D22S1045 22q12.3 10

Data on the number of alleles is based on population studies and can vary.[11]
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Random Match Probability (RMP)
The Random Match Probability is a statistic that estimates the likelihood of a DNA profile

matching an unrelated individual by chance.[6][21] It is calculated by multiplying the

frequencies of the individual alleles at each locus in a given population.[6][21] The use of

multiple loci results in extremely low RMPs, often in the order of one in a quadrillion or more,

making DNA evidence highly compelling.[21]

Experimental Protocols
The following section provides detailed protocols for the key experimental workflows in forensic

DNA fingerprinting.

DNA Extraction
The initial step in any DNA analysis is the extraction of DNA from the biological sample. The

choice of method depends on the sample type and the quantity of DNA expected.

This method is rapid and uses a chelating resin to bind metal ions that can inhibit PCR.

Sample Preparation: A small cutting of the bloodstain (approx. 3x3 mm) or 3-10 µl of liquid

blood is placed in a 1.5 ml microcentrifuge tube.[8][12]

Lysis of Red Blood Cells: Add 1 ml of sterile deionized water to the tube, vortex briefly, and

incubate for 15-30 minutes at room temperature. This step lyses red blood cells and helps

remove heme, a PCR inhibitor.[8][12]

Pelleting Cellular Debris: Centrifuge at 10,000-15,000 x g for 3 minutes.[8][12]

Removal of Supernatant: Carefully remove and discard all but 20-30 µl of the supernatant,

leaving the cell pellet and substrate in the tube.[8][12]

Chelex® 100 Addition: Add 200 µl of a 5% Chelex® 100 suspension to the tube.[12]

Protein Digestion: Add 2 µl of Proteinase K (10 mg/ml).[12]

Incubation: Incubate at 56°C for a minimum of 30 minutes (up to 90 minutes).[12]
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Heat Inactivation and DNA Denaturation: Vortex vigorously and then heat at 100°C for 8

minutes in a heat block.[8][12]

Final Centrifugation: Vortex again and centrifuge at 10,000-15,000 x g for 3 minutes.[8][12]

Supernatant Collection: The supernatant, which contains the DNA, is carefully transferred to

a new tube for quantification.

This is a more traditional method that yields high-quality DNA.

Cell Lysis: To 10 ml of whole blood, add 30 ml of lysis buffer (e.g., containing NH4Cl,

KHCO3, EDTA) and incubate on ice for 30 minutes. Centrifuge to pellet the white blood cells.

[22]

Protein Digestion: Resuspend the pellet in a buffer containing SDS and Proteinase K and

incubate overnight at 37°C.[22]

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol

(25:24:1) and mix thoroughly. Centrifuge to separate the aqueous and organic phases.[22]

DNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the DNA

by adding sodium acetate and cold isopropanol or ethanol.[22]

Washing and Resuspension: The DNA pellet is washed with 70% ethanol, air-dried, and

resuspended in a suitable buffer (e.g., TE buffer).[22]

This protocol is crucial for separating sperm cells from epithelial cells in sexual assault

evidence.

Epithelial Cell Lysis: The sample (e.g., a vaginal swab) is incubated in a buffer containing

SDS and Proteinase K to lyse the epithelial cells.[3]

Separation of Sperm and Epithelial Fractions: The mixture is centrifuged to pellet the sperm

cells. The supernatant, containing the epithelial cell DNA (female fraction), is removed and

processed separately.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.nyc.gov/assets/ocme/downloads/pdf/technical-manuals/protocols-for-forensic-str-analysis/chelex-extraction-blood-and-buccal-swabs.pdf
https://www.uaf.edu/bioprep/files/Chelex-Blood-and-Hair-protocol.pdf
https://www.nyc.gov/assets/ocme/downloads/pdf/technical-manuals/protocols-for-forensic-str-analysis/chelex-extraction-blood-and-buccal-swabs.pdf
https://www.uaf.edu/bioprep/files/Chelex-Blood-and-Hair-protocol.pdf
https://ccr.cancer.gov/sites/default/files/dna_prep_from_blood.pdf
https://ccr.cancer.gov/sites/default/files/dna_prep_from_blood.pdf
https://ccr.cancer.gov/sites/default/files/dna_prep_from_blood.pdf
https://ccr.cancer.gov/sites/default/files/dna_prep_from_blood.pdf
https://ccr.cancer.gov/sites/default/files/dna_prep_from_blood.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3119174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3119174/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sperm Cell Lysis: The sperm pellet is washed and then incubated in a buffer containing a

reducing agent like dithiothreitol (DTT) in addition to SDS and Proteinase K to break down

the resilient sperm heads.[9]

DNA Extraction: DNA is then extracted from both the epithelial and sperm fractions, typically

using an organic extraction method.

DNA Quantification
It is essential to quantify the amount of DNA extracted to ensure the optimal amount is used for

subsequent amplification. Real-time PCR-based kits like the Quantifiler™ Duo DNA

Quantification Kit are commonly used.[23][24][25][26][27]

Reaction Setup: A reaction mix is prepared containing the Quantifiler™ Duo PCR Reaction

Mix, Quantifiler™ Duo Primer Mix, and the DNA extract.[23]

Real-Time PCR: The reaction is run on a real-time PCR instrument (e.g., Applied

Biosystems™ 7500).[23] The instrument monitors the amplification of a human-specific and

a human male-specific DNA target in real-time.[23][24]

Data Analysis: The software calculates the DNA concentration based on a standard curve.

This allows for the determination of the total human DNA and the amount of male DNA

present.[23]

PCR Amplification of STR Loci
The quantified DNA is then used as a template to amplify the core STR loci using commercially

available kits such as the PowerPlex® Fusion 6C System.[7][10][28][29][30]

Reaction Setup: A PCR reaction is set up containing the DNA extract, the PowerPlex®

Fusion 6C 5X Master Mix, and the PowerPlex® Fusion 6C 10X Primer Pair Mix.[7]

Thermal Cycling: The reaction is placed in a thermal cycler and subjected to a series of

temperature cycles to amplify the STR loci. A typical protocol might involve:

Initial denaturation at 95°C for 2 minutes.

25-30 cycles of:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=9129001&fileOId=9129034
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/4391294_Quantifiler_Duo_UG.pdf
https://www.sjsu.edu/people/steven.lee/courses/c3/s1/QuantDuo%20Protocol.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/4387913.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Specification-Sheets/cms_053343.pdf
https://www.qiagen.com/us/resources/resourcedetail?id=2e151fcd-88b0-4131-99c6-26212fc575c4&lang=en
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/4391294_Quantifiler_Duo_UG.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/4391294_Quantifiler_Duo_UG.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/4391294_Quantifiler_Duo_UG.pdf
https://www.sjsu.edu/people/steven.lee/courses/c3/s1/QuantDuo%20Protocol.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/4391294_Quantifiler_Duo_UG.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/tmd/powerplex-fusion-6c-system-protocol.pdf?rev=05c6be85f4b94a07a342d850cbbe7cdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/tmd/powerplex-fusion-6c-system-for-spectrum-ce-system-protocol-tmd051.pdf?rev=8cb5fd159cf746d8bd9a1bd25db375b0
https://worldwide.promega.com/resources/protocols/technical-manuals/d0/powerplex-fusion-6c-system-for-use-on-the-applied-biosystems-genetic-analyzers-protocol/
https://worldwide.promega.com/products/forensic-dna-analysis-ce/str-amplification/powerplex-fusion-6c-system/
https://www.promega.jp/-/media/files/resources/brochures/genetic-identity/powerplexfusion-6c-br277-2.pdf?la=en
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/tmd/powerplex-fusion-6c-system-protocol.pdf?rev=05c6be85f4b94a07a342d850cbbe7cdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Denaturation at 94°C for 30 seconds.

Annealing at 60°C for 2 minutes.

Extension at 72°C for 1 minute.

Final extension at 72°C for 10 minutes.

Amplified Product: The result is a solution containing millions of copies of the targeted STR

fragments.

Separation and Detection of STR Alleles
The amplified STR fragments are separated by size and detected to create a DNA profile.

Capillary electrophoresis is the standard method for this step.[31][32][33]

Sample Preparation: The amplified DNA is mixed with a size standard and formamide.

Capillary Electrophoresis: The mixture is injected into a capillary filled with a polymer matrix

in a genetic analyzer (e.g., Applied Biosystems® 3130xl).[31][33][34][35] An electric field is

applied, causing the negatively charged DNA fragments to migrate through the polymer.

Smaller fragments move faster than larger ones.

Detection: A laser excites fluorescent dyes attached to the primers, and a detector records

the emitted light.

Data Analysis: The software generates an electropherogram, which displays a series of

peaks corresponding to the different STR alleles. The size standard allows for the accurate

determination of the length of each fragment and, therefore, the number of repeats in each

STR allele.

Mitochondrial DNA Sequencing
For challenging samples, mtDNA sequencing can provide valuable information. The

hypervariable regions HV1 and HV2 are typically targeted.[17][18][36][37]

PCR Amplification: The HV1 and HV2 regions are amplified from the extracted DNA using

specific primers.
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PCR Product Purification: The amplified DNA is purified to remove excess primers and

dNTPs.

Cycle Sequencing: A sequencing reaction is performed using the purified PCR product, a

sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotides

(ddNTPs).[38]

Sequencing Product Cleanup: The sequencing products are purified to remove

unincorporated ddNTPs.

Capillary Electrophoresis: The sequencing products are separated by size on a genetic

analyzer.

Sequence Analysis: The software generates a DNA sequence that is then compared to a

reference sequence (the revised Cambridge Reference Sequence, rCRS) to identify

variations.[18]
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Caption: Overall workflow of forensic DNA analysis.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1419041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracted & Quantified DNA PCR Amplification of STR Loci Capillary Electrophoresis Electropherogram Generation DNA Profile Generation

DNA Profile with Alleles at Multiple Loci

Calculate Genotype Frequency for Each Locus

Population Allele Frequency Database

Apply Product Rule
(Multiply frequencies across all loci)

Random Match Probability (RMP)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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